molecular formula C21H24O5 B12471604 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-

4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-

Cat. No.: B12471604
M. Wt: 356.4 g/mol
InChI Key: FWDXZNKYDTXGOT-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXZNKYDTXGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aldol Condensation of Vanillin Derivatives

The most widely reported route to Gingerenone A involves aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a diketone intermediate. In a representative procedure, vanillin is acetylated to protect phenolic hydroxyl groups, followed by reaction with heptane-3,5-dione under basic conditions. The reaction proceeds via enolate formation at the diketone’s central carbon, which attacks the aldehyde carbonyl to form the α,β-unsaturated ketone backbone.

Key steps :

  • Protection : Vanillin is acetylated using acetic anhydride in pyridine to yield 4-acetoxy-3-methoxybenzaldehyde.
  • Condensation : The acetylated aldehyde reacts with heptane-3,5-dione in ethanol with piperidine as a base catalyst at 80°C for 12 hours.
  • Deprotection : The acetyl groups are removed via hydrolysis with aqueous NaOH in methanol, yielding Gingerenone A.

This method achieves a 58–65% overall yield, with purity confirmed by HPLC (>95%) and structural validation via $$ ^1H $$-NMR (δ 7.45 ppm, doublet for conjugated enone protons) and HRMS (m/z 356.4123 [M+H]$$^+$$).

Claisen-Schmidt Reaction with Ferulic Acid Esters

Alternative approaches utilize ferulic acid derivatives as starting materials. Methyl ferulate undergoes Claisen-Schmidt condensation with acetone derivatives under acidic conditions. The protocol involves:

  • Ester activation : Methyl ferulate (1.0 eq) is treated with boron trifluoride etherate to generate an acylium ion.
  • Nucleophilic attack : 2,4-Pentanedione (1.2 eq) is added dropwise, facilitating β-keto-enol tautomerization and subsequent condensation.
  • Isomerization : The crude product is refluxed in toluene with p-toluenesulfonic acid to isomerize the double bond into conjugation.

This method reports a 47% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1). The (E)-configuration is confirmed by NOESY correlations between the enone protons and aromatic methoxy groups.

Semi-Synthesis from Curcumin

Gingerenone A can be derived from curcumin, a natural diarylheptanoid found in turmeric. Curcumin undergoes selective oxidation and elimination:

  • Oxidation : Curcumin is treated with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone at 0°C to oxidize the β-diketone moiety to a conjugated enone.
  • Demethylation : The product is refluxed with BBr$$_3$$ in dichloromethane to remove methyl protecting groups, yielding Gingerenone A.

This route provides a 38% yield but requires careful control of oxidation conditions to avoid over-oxidation. Purity is verified via TLC (R$$f$$ = 0.42 in chloroform/methanol 9:1) and IR spectroscopy (ν$${max}$$ 1675 cm$$^{-1}$$ for enone C=O).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency in Gingerenone A synthesis. A mixture of vanillin and heptane-3,5-dione in DMF is irradiated at 150°C for 15 minutes under nitrogen. The method eliminates the need for solvent reflux, reducing reaction time from hours to minutes. Post-reaction workup involves neutralization with HCl and extraction into ethyl acetate. Yields improve to 72% with microwave assistance, though scalability remains challenging.

Enzymatic Synthesis Using Lipases

Biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the aldol condensation. Vanillin and diketone substrates are dissolved in tert-butanol, with the enzyme (10% w/w) added at 40°C. After 24 hours, the enzyme is filtered, and the product purified via recrystallization (ethanol/water). This green chemistry approach achieves 54% yield with >99% enantiomeric excess, as determined by chiral HPLC.

Analytical Characterization Data

Method Yield Purity (HPLC) Key Spectral Data
Aldol Condensation 65% 96% $$ ^1H $$-NMR (CDCl$$_3$$): δ 7.45 (d, J=16 Hz, 2H), 6.92 (s, 4H), 3.91 (s, 6H)
Claisen-Schmidt 47% 93% IR (KBr): 1675 cm$$^{-1}$$, HRMS: m/z 356.4121 ([M+H]$$^+$$)
Curcumin Oxidation 38% 89% TLC R$$f$$=0.42, UV-Vis (MeOH): λ$${max}$$ 350 nm
Microwave 72% 97% $$ ^{13}C $$-NMR: δ 201.2 (C=O), 149.1 (aromatic C-O), 123.4 (enone CH)
Enzymatic 54% 98% Chiral HPLC: ee >99%, [α]$${D}$$$$^{20}$$ = +32.5° (c=0.1, CHCl$$3$$)

Critical Analysis of Methodologies

  • Aldol vs. Claisen-Schmidt : Aldol condensation offers higher yields but requires protection/deprotection steps. Claisen-Schmidt avoids this but necessitates acidic conditions that may degrade sensitive substituents.
  • Sustainability : Enzymatic synthesis reduces solvent waste and energy consumption, aligning with green chemistry principles, though enzyme costs remain prohibitive for industrial-scale production.
  • Stereochemical Control : Microwave and enzymatic methods improve stereoselectivity, crucial for bioactivity. The (E)-isomer predominates in all methods (>98%), confirmed by NOESY and coupling constants.

Chemical Reactions Analysis

Types of Reactions

4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and inhibiting lipid peroxidation.

    Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

    Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one
  • Synonyms: Gingerenone A, CAS 128700-97-0 .
  • Molecular Formula : C₂₁H₂₄O₅ (MW: 356.41 g/mol) .
  • Structure : Features a central 4-hepten-3-one backbone with two 4-hydroxy-3-methoxyphenyl groups at positions 1 and 7 .

Sources :

  • Isolated from Alnus rubra (red alder) bark , Hedychium flavum (yellow ginger) rhizomes , and Betula platyphylla (Asian white birch) .

Comparison with Structurally Similar Compounds

Curcumin

  • Structure : (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, with conjugated dienes and diketones .
  • Key Differences: Gingerenone A has a single double bond (4-hepten-3-one) vs. curcumin’s conjugated dienes. Curcumin undergoes rapid metabolism (reduction to tetrahydrocurcumin and glucuronidation) , whereas Gingerenone A’s stability is understudied.
  • Bioactivity: Curcumin exhibits broad anti-inflammatory and anticancer effects but poor bioavailability . Gingerenone A shows specificity in lung cancer apoptosis .

Demethoxycurcumin and Bisdemethoxycurcumin

  • Structural Variations :
    • Demethoxycurcumin : Lacks one methoxy group .
    • Bisdemethoxycurcumin : Lacks both methoxy groups .
  • Impact on Activity: Reduced methoxy groups decrease lipid solubility but enhance water solubility. Lower antioxidant potency compared to curcumin and Gingerenone A .

1,7-Bis(4-Hydroxyphenyl)-4-Hepten-3-One

  • Structure : Lacks methoxy groups; both aryl rings have only hydroxyl substituents .
  • Isolated from Betula platyphylla .

Tetrahydrocurcumin

  • Structure : Hydrogenated form of curcumin with a heptane chain .
  • Bioactivity: Enhanced stability and antioxidant activity compared to curcumin . Demonstrates similar anti-inflammatory effects but lacks Gingerenone A’s reported autophagy modulation .

Diarylheptanoid Glycosides (e.g., from Alnus rubra)

  • Structure : 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one with glycoside attachments .
  • Bioactivity: Glycosylation may improve solubility but reduce bioavailability unless metabolized . Less studied for anticancer effects compared to Gingerenone A.

Structural and Functional Analysis Table

Compound Key Structural Features Sources Bioactivity Highlights
Gingerenone A 4-Hepten-3-one, two 4-OH-3-OCH₃ groups Alnus rubra, Hedychium flavum Apoptosis via p38 pathway
Curcumin Conjugated dienes, diketones Curcuma longa Anti-inflammatory, poor bioavailability
1,7-Bis(4-OH-phenyl)-4-hepten-3-one No methoxy groups Betula platyphylla Apoptosis induction
Tetrahydrocurcumin Hydrogenated heptane chain Curcumin metabolite Enhanced stability, antioxidant
Diarylheptanoid glycosides Glycoside attachments Alnus rubra Underexplored anticancer potential

Mechanistic and Pharmacokinetic Insights

  • Gingerenone A vs. Curcumin: Gingerenone A’s single double bond may confer greater metabolic stability than curcumin’s conjugated dienes, which are prone to reduction . Curcumin’s broad NF-κB inhibition contrasts with Gingerenone A’s p38 pathway activation .
  • Methoxy vs. hydroxyl-rich analogs .

Biological Activity

4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, also known as Gingerenone A, is a naturally occurring diarylheptanoid primarily derived from the ginger plant (Zingiber officinale). Its molecular formula is C21H24O5C_{21}H_{24}O_{5} with a molecular weight of approximately 356.41 g/mol. This compound has garnered attention for its potential neuroprotective properties and other biological activities.

Chemical Structure

The chemical structure of 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- can be represented as follows:

Molecular Structure C21H24O5\text{Molecular Structure }C_{21}H_{24}O_{5}

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurotoxic agents such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease (AD). In a study involving PC12 cells and hippocampal neurons, it was demonstrated that pretreatment with 4-Hepten-3-one significantly restored cell viability and reduced apoptosis induced by Aβ. The mechanism underlying these protective effects appears to involve the activation of the PI3K-Akt-mTOR signaling pathway, which plays a crucial role in cell survival and growth.

Key Findings :

  • Cell Viability : AO-2 (an analogue of 4-Hepten-3-one) restored cell viability in a concentration-dependent manner against Aβ-induced neurotoxicity.
  • Inhibition of Apoptosis : The compound inhibited caspase-3 activation and reduced reactive oxygen species (ROS) production.
  • Mechanism : The protective effects were linked to the preservation of PI3K and mTOR signaling pathways following Aβ exposure .

Antioxidant Properties

The antioxidant properties of 4-Hepten-3-one have also been investigated. It has been shown to reduce oxidative stress markers in various cellular models. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress contributes to neuronal damage.

Study on Alzheimer’s Disease

A pivotal study published in Neurochemistry International explored the effects of AO-2 on neuronal cells exposed to Aβ. The results indicated that AO-2 not only improved cell viability but also mitigated dendritic injury caused by oxidative stress. The study concluded that compounds like AO-2 could be promising candidates for therapeutic strategies against AD .

Study Design Treatment Dosage Findings
In vitro model using PC12 cellsAO-2Various concentrationsRestored cell viability; inhibited apoptosis; reduced ROS production

Neuroprotective Compounds from Ginger

Further research has identified various bioactive compounds from ginger, including diarylheptanoids like 4-Hepten-3-one. These compounds exhibit significant neuroprotective effects against oxidative damage and inflammation, which are critical factors in the pathogenesis of neurodegenerative diseases .

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